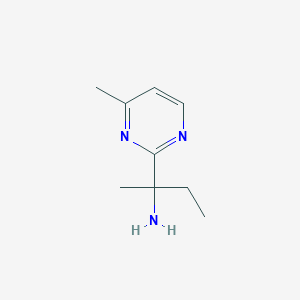
2-(4-Methylpyrimidin-2-yl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylpyrimidin-2-yl)butan-2-amine is an organic compound with the molecular formula C₉H₁₅N₃ It features a pyrimidine ring substituted with a methyl group at the 4-position and an amine group attached to a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyrimidin-2-yl)butan-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Methylation: The pyrimidine ring is then methylated at the 4-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Butan-2-amine Group: The final step involves the nucleophilic substitution of the pyrimidine ring with a butan-2-amine group. This can be achieved using a suitable amine donor under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity. The process typically includes:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Using catalysts and controlling temperature, pressure, and reaction time.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpyrimidin-2-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
2-(4-Methylpyrimidin-2-yl)butan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylpyrimidin-2-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses, which are the basis for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpyrimidin-2-yl)ethanamine: Similar structure but with a shorter ethyl chain.
2-(4-Methylpyrimidin-2-yl)propan-2-amine: Similar structure but with a propyl chain.
2-(4-Methylpyrimidin-2-yl)hexan-2-amine: Similar structure but with a longer hexyl chain.
Uniqueness
2-(4-Methylpyrimidin-2-yl)butan-2-amine is unique due to its specific butan-2-amine substitution, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-(4-methylpyrimidin-2-yl)butan-2-amine |
InChI |
InChI=1S/C9H15N3/c1-4-9(3,10)8-11-6-5-7(2)12-8/h5-6H,4,10H2,1-3H3 |
InChI Key |
VBHRPHKLLVTUBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=NC=CC(=N1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


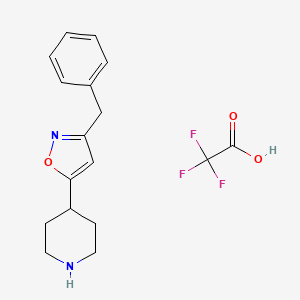
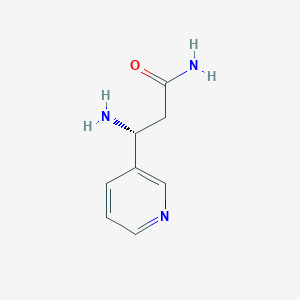
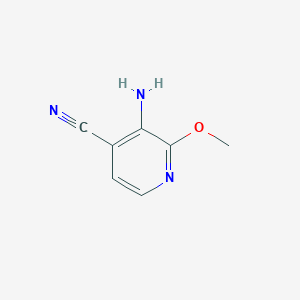
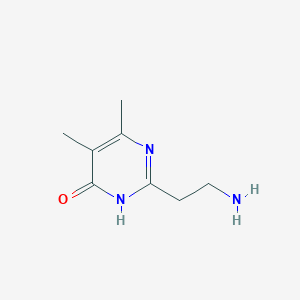
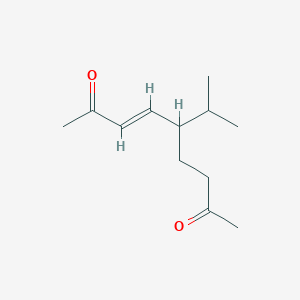
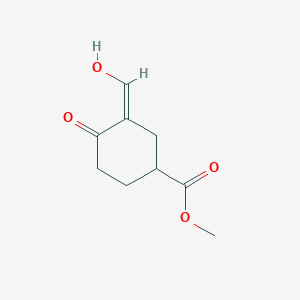
![tert-butyl (4aR,9bS)-8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13074713.png)
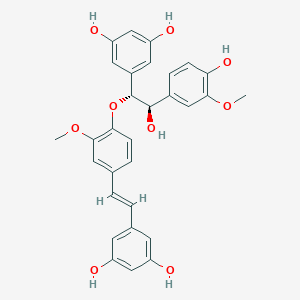
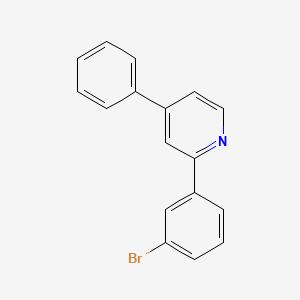
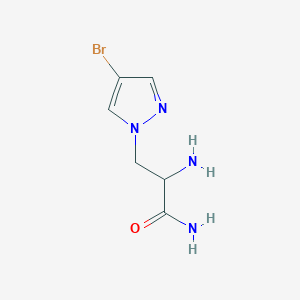

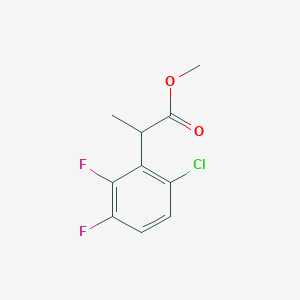
![1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13074744.png)

